cis-3-Methylcyclohexanol

Catalog No.
S1916498
CAS No.
5454-79-5
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Methylcyclohexanol

CAS Number

5454-79-5

Product Name

cis-3-Methylcyclohexanol

IUPAC Name

(1R,3S)-3-methylcyclohexan-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

HTSABYAWKQAHBT-NKWVEPMBSA-N

SMILES

CC1CCCC(C1)O

Canonical SMILES

CC1CCCC(C1)O

Isomeric SMILES

C[C@H]1CCC[C@H](C1)O

Cis-3-Methylcyclohexanol is an organic compound with the molecular formula C₇H₁₄O and a molecular weight of 114.1855 g/mol. It is classified as a secondary alcohol, where the hydroxyl group (-OH) is attached to the third carbon of a methyl-substituted cyclohexane ring. This compound exists as a stereoisomer, specifically in the cis configuration, which affects its physical and chemical properties. Its IUPAC name is 3-Methylcyclohexanol, and it is known by several other names, including 3-Methylcyclohexanol (Z)- and Cyclohexanol, 3-methyl-, cis- .

Cis-3-Methylcyclohexanol finds application in the field of proteomics research. Proteomics is the large-scale study of proteins, including their functions, interactions, modifications, and expression within a cell, tissue, or organism .

While the specific mechanisms of how cis-3-Methylcyclohexanol is utilized in proteomics research aren't widely documented in publicly available sources, some possibilities include:

  • Solvent for Protein Extraction

    Due to its amphiphilic nature (having both polar and non-polar regions), cis-3-Methylcyclohexanol might be useful in solubilizing proteins during the extraction process. This can be particularly valuable for isolating membrane proteins, which are often challenging to extract with traditional methods due to their hydrophobic nature .

  • Component of Protein Crystallization Buffers

    Crystals of purified proteins are essential for determining their three-dimensional structure using X-ray crystallography, a powerful technique in structural biology . Cis-3-Methylcyclohexanol might be a component of certain crystallization buffers that help proteins arrange themselves in a well-ordered crystal lattice.

Typical of alcohols. Key reactions include:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Oxidation: It can be oxidized to yield ketones or aldehydes, depending on the conditions.
  • Esterification: Reacting with carboxylic acids can produce esters.

Thermodynamic data indicate that the enthalpy change for certain reactions involving this compound is approximately -3.8 kJ/mol in both gas and liquid phases .

Cis-3-Methylcyclohexanol can be synthesized through several methods:

  • Hydrogenation of 3-Methylcyclohexanone: This method involves reducing the corresponding ketone using hydrogen gas in the presence of a catalyst.
  • Nucleophilic Addition Reactions: The compound can also be synthesized via nucleophilic addition to carbonyl groups followed by reduction processes.
  • Isomerization of Trans Isomer: The trans-isomer can be converted to the cis form under specific conditions.

These methods highlight the versatility in synthesizing this compound for various applications .

Interaction studies involving cis-3-Methylcyclohexanol primarily focus on its reactivity with other compounds. For instance, its ability to form esters through reactions with carboxylic acids has been explored. Additionally, studies investigating its interactions with biological molecules could provide insights into its potential therapeutic applications.

Cis-3-Methylcyclohexanol shares structural similarities with other cyclic alcohols. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Trans-3-MethylcyclohexanolC₇H₁₄ODifferent stereochemistry affecting physical properties
1-MethylcyclopentanolC₆H₁₄OSmaller ring size; different physical and chemical properties
CyclohexanolC₆H₁₂OLacks methyl substitution; simpler structure

Uniqueness of Cis-3-Methylcyclohexanol:
Cis-3-Methylcyclohexanol's unique cis configuration leads to distinct steric interactions and reactivity compared to its trans counterpart and other similar cyclic alcohols. This stereochemistry can influence its boiling point, solubility, and reactivity patterns significantly.

XLogP3

1.8

Dates

Modify: 2023-08-16

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